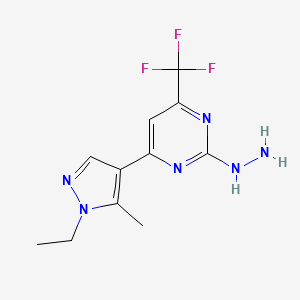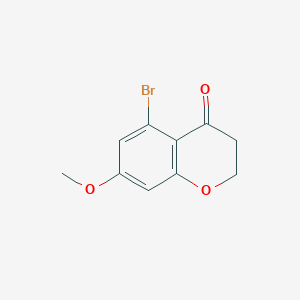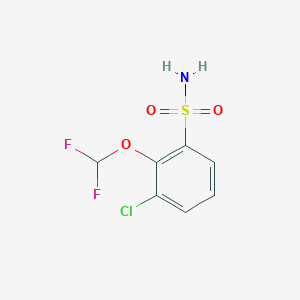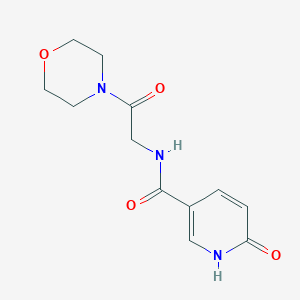
1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea, commonly known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PD173074 is a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cell proliferation, differentiation, and survival.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- The study of similar compounds, like chlorfluazuron, reveals insights into the crystal structures and molecular interactions of urea derivatives. These studies are crucial for understanding the physical and chemical properties of such compounds (Cho et al., 2015).
Synthesis and Derivative Formation
- Research on the synthesis of analogs and derivatives, such as amrinone derivatives, provides insights into the chemical behavior and potential applications of 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea in various fields, including medicinal chemistry (Singh & Lesher, 1991).
Anticancer Agent Development
- Investigations into the antiproliferative activity of similar compounds, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, against various cancer cell lines, highlight the potential of 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea in developing new anticancer agents (Feng et al., 2020).
Optical Properties and Nonlinearity
- Studies on similar compounds like DMPP (3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one) provide insights into linear and nonlinear optical properties. This research suggests potential applications in optoelectronics and photonics (Menezes et al., 2020).
Hydrogen Bonding and Complexation Studies
- Investigations into the hydrogen bonding and complexation behavior of N-(pyridin-2-yl),N'-substituted ureas with other molecules like amino-naphthyridines and benzoates contribute to understanding the interaction dynamics of similar compounds (Ośmiałowski et al., 2013).
Anion Coordination Chemistry
- Research on protonated urea-based ligands, like N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea, in their anion coordination chemistry, offers insights into the binding and interaction capabilities of similar compounds (Wu et al., 2007).
Computational Studies on Molecular Conformations
- Computational studies on N,N′-dipyridyl urea compounds in ethanol solution provide valuable information on the molecular conformations and potential applications of similar urea derivatives in fields like material science and molecular engineering (Meng et al., 2013).
Electrooptic Property Assessment
- A computational assessment of a novel chalcone derivative similar to 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea, in terms of its electrooptic properties, highlights the potential for applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(3-pyridin-2-yloxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-16-9-10-18(19(13-16)27-2)24-21(25)23-14-15-6-5-7-17(12-15)28-20-8-3-4-11-22-20/h3-13H,14H2,1-2H3,(H2,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWECHAUNCROD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2413812.png)
![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)



![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2413819.png)

![6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2413821.png)



![2,4-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413829.png)

